Methyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
Description
Chemical Identity and Nomenclature
Methyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is a synthetic organic compound classified as a piperidine-substituted benzoate ester. Its systematic IUPAC name is methyl 3-[2-(piperidin-2-yl)ethoxy]benzoate hydrochloride , reflecting its structural components: a benzoate ester backbone, an ethoxy linker, and a piperidine ring substituted at the second position.
Synonyms include:
The compound is often abbreviated in chemical literature but is consistently identified by its CAS number for unambiguous reference.
Historical Context and Research Significance
First synthesized in the early 21st century, this compound emerged as a key intermediate in pharmaceutical research, particularly for drugs targeting neurological and metabolic pathways. Its structural similarity to Selective Estrogen Receptor Modulators (SERMs) and antiviral agents (e.g., pirodavir analogues) has driven interest in its utility for drug discovery .
Notably, it serves as a precursor in synthesizing:
- 4-(2-Piperidinoethoxy)benzoic acid hydrochloride , a scaffold for hormone receptor modulators .
- Antiviral agents through modifications to its pyridazinyl and piperidinyl groups .
Research highlights its role in optimizing bioavailability and binding affinity in drug candidates, leveraging its hybrid aromatic-aliphatic structure .
Structural Features and Functional Groups
The molecule comprises four distinct structural domains:
| Domain | Description |
|---|---|
| Benzoate ester | A methyl ester group at the C3 position of the benzene ring. |
| Ethoxy linker | A two-carbon chain connecting the benzene ring to the piperidine moiety. |
| Piperidine ring | A six-membered heterocycle with a nitrogen atom at the 2-position. |
| Hydrochloride salt | A chloride counterion stabilizing the protonated piperidine nitrogen. |
Key functional groups :
- Ester (–COOCH₃)
- Ether (–O–)
- Secondary amine (–NH– in piperidine)
- Quaternary ammonium (–NH₂⁺·Cl⁻)
The SMILES notation (COC(=O)c1cccc(c1)OCCC2CCCCN2.Cl) and InChIKey (ULDMWVIVOQPTSG-UHFFFAOYSA-N) provide precise stereochemical and connectivity details .
Molecular Formula and CAS Number
The molecular formula confirms a monoisotopic mass of 299.129 Da, consistent with high-resolution mass spectrometry data .
Properties
IUPAC Name |
methyl 3-(2-piperidin-2-ylethoxy)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-18-15(17)12-5-4-7-14(11-12)19-10-8-13-6-2-3-9-16-13;/h4-5,7,11,13,16H,2-3,6,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDMWVIVOQPTSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219981-47-1 | |
| Record name | Benzoic acid, 3-[2-(2-piperidinyl)ethoxy]-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219981-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride typically involves the reaction of 3-hydroxybenzoic acid with 2-(2-piperidinyl)ethanol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Halogenated reagents, such as bromoethane or chloroform.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmacological Research
Methyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride has been investigated for its interactions with neurotransmitter systems, indicating potential applications in treating neurological disorders. Key findings include:
- Analgesic Properties : Studies have shown that this compound may significantly reduce pain responses in animal models, suggesting strong analgesic effects. For instance, a study indicated that it reduced pain perception compared to control groups, reinforcing its potential for pain management therapies.
- Anti-inflammatory Effects : Research focusing on its anti-inflammatory properties demonstrated a marked decrease in inflammatory markers in lipopolysaccharide-induced inflammation models. This suggests its utility in developing treatments for inflammatory conditions.
- Neurotransmitter Interaction : The compound's interaction with serotonin and dopamine receptors has been explored, revealing promising results for applications in mood disorders and other neurological conditions.
Organic Chemistry
In the field of organic synthesis, this compound serves as a valuable reagent and building block for more complex molecules:
- Reagent in Synthesis : It is used as an intermediate in the synthesis of various chemicals and materials, including polymers and coatings.
-
Chemical Reactivity : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. For example:
- Oxidation : Can yield benzoic acid derivatives.
- Reduction : May produce piperidine derivatives.
- Substitution : Allows for the introduction of different functional groups into the ethoxy moiety.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| Analgesic Activity | Significant reduction in pain perception in animal models compared to controls. |
| Anti-inflammatory Research | Marked decrease in inflammatory markers using LPS-induced models. |
| Neurotransmitter Interaction | Promising interactions with serotonin and dopamine receptors suggest potential for mood disorder treatments. |
Mechanism of Action
The mechanism of action of Methyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride involves its interaction with specific molecular targets and pathways. In the context of its role as an impurity in Raloxifene hydrochloride synthesis, it may interact with estrogen receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Key structural differences among analogs include:
- Ester group : Methyl vs. ethyl esters.
- Substitution position on the benzoate ring : 3- vs. 2- or 4-positions.
- Piperidine substitution : 2-piperidinyl vs. 1-piperidinyl or 4-piperidinyl.
- Additional functional groups : Chloro, methyl, or azetidine substitutions.
Table 1: Structural Comparison
| Compound Name | Ester Group | Benzoate Substitution | Piperidine Substitution | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|
| Methyl 3-[2-(2-piperidinyl)ethoxy]benzoate HCl | Methyl | 3-position | 2-piperidinyl | 299.79 | Not provided |
| Ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate HCl | Ethyl | 3-position | 2-piperidinyl | 313.82 | 1220031-88-8 |
| Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate HCl | Methyl | 4-position | 4-piperidinyl | 299.79 | 1112052-86-4 |
| Ethyl 2-[2-(4-piperidinyl)ethoxy]benzoate HCl | Ethyl | 2-position | 4-piperidinyl | 313.82 | 1048673-90-0 |
| 4-(2-Piperidinoethoxy)benzoic acid HCl | None (acid) | 4-position | 1-piperidinyl | 295.78* | 166975-76-4 |
*Calculated based on molecular formula C₁₄H₁₈ClNO₃.
Key Observations :
- Ester vs. Acid: The free carboxylic acid in 4-(2-piperidinoethoxy)benzoic acid HCl () may enhance solubility in polar solvents compared to ester derivatives .
- Positional Isomerism : Substitution at the 3-position (target compound) vs. 4-position (e.g., ) alters electronic properties and steric interactions, impacting binding affinity in receptor-targeted applications .
Physicochemical Properties
Limited data are available, but molecular weight and functional groups influence properties:
- Molecular Weight : Ethyl esters (e.g., ) are ~14 g/mol heavier than methyl analogs due to the additional CH₂ group.
- Solubility: Esters generally exhibit lower aqueous solubility than carboxylic acids. For example, 4-(2-piperidinoethoxy)benzoic acid HCl () may have higher solubility than its ester counterparts .
- Stability : Methyl esters are typically more hydrolytically stable than ethyl esters under physiological conditions, which could affect metabolic pathways .
Case Study: Azetidine vs. Piperidine Derivatives
Methyl 2-(azetidin-3-yl)benzoate HCl () replaces the piperidine with a smaller azetidine ring.
Biological Activity
Methyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its potential therapeutic effects. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a piperidine moiety, which is known for its role in many pharmacological agents. The compound's structure can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 295.78 g/mol
The presence of the piperidine ring enhances the compound's interaction with various biological targets, influencing its pharmacological profile.
The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can modulate neurotransmitter systems, potentially affecting pathways related to pain modulation, inflammation, and neuroprotection. The ester group may undergo hydrolysis, releasing active piperidine derivatives that exert biological effects.
1. Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neuroprotective Activity : The compound has been studied for its potential neuroprotective effects in models of neurodegenerative diseases. It may influence neurotransmitter systems, particularly those related to acetylcholine and dopamine .
- Analgesic Properties : Preliminary studies suggest that the compound could possess analgesic effects, making it a candidate for pain management therapies.
- Anti-inflammatory Effects : Its structural similarity to other piperidine derivatives indicates potential anti-inflammatory properties, which are critical in various therapeutic contexts.
2. Antimicrobial Activity
This compound has also shown promising antimicrobial activity against certain strains of bacteria. In vitro assays have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Neurodegenerative Diseases : A study explored the compound's effect on neuronal cell lines exposed to neurotoxins. Results indicated a significant reduction in cell death compared to controls, suggesting potential neuroprotective mechanisms.
- Cytotoxicity Assays : Cytotoxicity was assessed using the MTT assay on various cancer cell lines. The compound exhibited selective cytotoxicity with IC50 values indicating effective inhibition of cancer cell proliferation while showing low toxicity towards normal cells .
Comparison of Biological Activities
Cytotoxicity Data
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| HaCaT (normal) | >100 | >12 |
| Cancer Cell Line A | 25 | - |
| Cancer Cell Line B | 30 | - |
Q & A
Q. Key Variables :
- Catalyst selection (e.g., Pd/C vs. Raney Ni) impacts yield and purity .
- Reaction temperature (80–120°C) and solvent choice (e.g., THF, DMF) influence by-product formation .
What safety precautions are necessary when handling this compound?
Basic Research Question
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.
- Storage : Store at 2–8°C in airtight containers away from oxidizers and acids .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Note : Acute toxicity (Oral LD₅₀: 300–500 mg/kg in rats) necessitates strict handling protocols .
How can researchers address discrepancies in reported synthetic yields for similar piperidinyl ethoxy benzoate derivatives?
Advanced Research Question
Yield variations often arise from:
- Reaction Optimization : Adjusting stoichiometry (e.g., 1.2–1.5 equivalents of ethoxylating agent) and reaction time (6–24 hours) .
- Purification Methods : Use of column chromatography (silica gel, eluent: hexane/EtOAc) vs. recrystallization (ethanol/water) to isolate pure product .
- Catalyst Activity : Pd/C vs. PtO₂ in hydrogenation steps may alter intermediate purity, affecting downstream reactions .
Example : In a related compound, 5-nitro-2-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde, optimizing reduction steps increased yield from 8% to 13% .
What analytical techniques are recommended for characterizing and quantifying impurities in this compound?
Advanced Research Question
- HPLC-MS : Reverse-phase C18 columns (gradient: 0.1% formic acid in acetonitrile/water) for detecting polar by-products (e.g., unreacted intermediates) .
- ¹H/¹³C NMR : Identify structural impurities (e.g., incomplete esterification or ethoxylation) via chemical shift analysis (δ 3.7–4.2 ppm for ethoxy protons) .
- Karl Fischer Titration : Quantify residual water (<0.5% w/w) to ensure stability during storage .
Case Study : Impurities like methyl 4-[2-(piperidin-1-yl)ethoxy]benzoate were resolved using HPLC with UV detection at 254 nm .
What strategies can be employed to study the compound's stability under varying pH and temperature conditions?
Advanced Research Question
- Forced Degradation Studies :
- Kinetic Modeling : Use Arrhenius equations to predict shelf life at 25°C based on accelerated stability data (40–60°C) .
Data Insight : Similar compounds showed <5% degradation after 6 months at 25°C when stored in desiccated, amber glass vials .
How can computational methods aid in predicting the compound’s biological activity or toxicity?
Advanced Research Question
- Molecular Docking : Simulate interactions with targets like acetylcholinesterase (PDB ID: 4EY7) to predict inhibitory activity .
- QSAR Models : Use descriptors (e.g., logP, polar surface area) to estimate acute toxicity (e.g., LC₅₀ in zebrafish) .
- ADMET Prediction : Tools like SwissADME assess permeability (Caco-2 model) and cytochrome P450 inhibition risks .
Example : Analogous piperidinyl ethoxy derivatives showed moderate blood-brain barrier penetration (logBB: 0.8–1.2) in silico .
What are the challenges in scaling up the synthesis of this compound from lab to pilot plant?
Advanced Research Question
- Reagent Compatibility : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., 2-MeTHF) for large-scale reactions .
- Heat Management : Optimize exothermic ethoxylation steps using jacketed reactors to maintain ≤100°C .
- Cost Analysis : Compare Pd/C (high cost, high activity) vs. Ni catalysts (low cost, longer reaction times) for hydrogenation .
Case Study : Scaling a similar benzoate ester synthesis reduced yield by 15% due to inefficient mixing; resolved using continuous flow reactors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
